molecular formula C10H11NO B14642320 3-(4-Methylanilino)prop-2-enal CAS No. 55377-27-0

3-(4-Methylanilino)prop-2-enal

Cat. No.: B14642320
CAS No.: 55377-27-0
M. Wt: 161.20 g/mol
InChI Key: ZHERKTIFNMMMQK-UHFFFAOYSA-N
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Description

3-(4-Methylanilino)prop-2-enal is an organic compound that belongs to the class of alpha, beta-unsaturated carbonyl compounds It is characterized by the presence of a methylaniline group attached to a prop-2-enal backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methylanilino)prop-2-enal typically involves the condensation of 4-methylaniline with acrolein. The reaction is carried out under acidic or basic conditions to facilitate the formation of the desired product. The reaction can be represented as follows:

[ \text{4-Methylaniline} + \text{Acrolein} \rightarrow \text{this compound} ]

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methylanilino)prop-2-enal undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The methylaniline group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed.

Major Products Formed

    Oxidation: Carboxylic acids, aldehydes, or ketones.

    Reduction: Alcohols or amines.

    Substitution: Halogenated or aminated derivatives.

Scientific Research Applications

3-(4-Methylanilino)prop-2-enal has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(4-Methylanilino)prop-2-enal involves its interaction with nucleophiles and electrophiles. The compound’s alpha, beta-unsaturated carbonyl structure makes it susceptible to nucleophilic addition reactions. The methylaniline group can participate in various substitution reactions, influencing the compound’s reactivity and interaction with biological targets.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Methoxyphenyl)-2-propenal: Similar structure with a methoxy group instead of a methylaniline group.

    3-(4-Methylphenyl)-2-propenal: Similar structure with a methyl group instead of a methylaniline group.

Uniqueness

3-(4-Methylanilino)prop-2-enal is unique due to the presence of the methylaniline group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in organic synthesis and research.

Properties

CAS No.

55377-27-0

Molecular Formula

C10H11NO

Molecular Weight

161.20 g/mol

IUPAC Name

3-(4-methylanilino)prop-2-enal

InChI

InChI=1S/C10H11NO/c1-9-3-5-10(6-4-9)11-7-2-8-12/h2-8,11H,1H3

InChI Key

ZHERKTIFNMMMQK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC=CC=O

Origin of Product

United States

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